molecular formula C11H14N2O3 B14668940 N~2~-Benzyl-L-asparagine CAS No. 46741-77-9

N~2~-Benzyl-L-asparagine

Cat. No.: B14668940
CAS No.: 46741-77-9
M. Wt: 222.24 g/mol
InChI Key: IYPFHQCBXITDFG-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N²-Benzoyl-L-asparagine (CAS 29880-25-9) is a modified amino acid derivative where a benzoyl group (C₆H₅CO-) is attached to the α-amino group of L-asparagine. Its molecular formula is C₁₁H₁₂N₂O₄, with an average molecular mass of 236.227 g/mol and a monoisotopic mass of 236.079707 g/mol . The compound features one defined stereocenter, retaining the L-configuration of the parent asparagine. It is commonly used in peptide synthesis and biochemical research as a protected amino acid intermediate, particularly where selective modification of the α-amino group is required .

Properties

CAS No.

46741-77-9

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

(2S)-4-amino-2-(benzylamino)-4-oxobutanoic acid

InChI

InChI=1S/C11H14N2O3/c12-10(14)6-9(11(15)16)13-7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H2,12,14)(H,15,16)/t9-/m0/s1

InChI Key

IYPFHQCBXITDFG-VIFPVBQESA-N

Isomeric SMILES

C1=CC=C(C=C1)CN[C@@H](CC(=O)N)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CNC(CC(=O)N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N~2~-Benzyl-L-asparagine can be synthesized through the reaction of L-asparagine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium at a controlled temperature to ensure high yield and purity . Another method involves the use of benzyl chloroformate as a protecting group for the amino group of L-asparagine, followed by deprotection under acidic conditions .

Industrial Production Methods

Industrial production of N2-Benzyl-L-asparagine often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .

Comparison with Similar Compounds

N-Benzoyl-L-Amino Acids

N-Benzoyl derivatives of amino acids share a common benzoylation motif but differ in their side-chain functionalities. Key examples include:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Functional Groups
N-Benzoyl-L-asparagine 29880-25-9 C₁₁H₁₂N₂O₄ 236.2 Amide, carboxamide, carboxylic acid
N-Benzoyl-L-alanine 2198-64-3 C₁₀H₁₁NO₃ 193.2 Amide, carboxylic acid
N-Benzoyl-L-arginine 154-92-7 C₁₃H₁₈N₄O₃ 278.3 Amide, guanidine, carboxylic acid
N-Benzoyl-L-aspartic acid 4631-12-3 C₁₁H₁₁NO₅ 237.2 Amide, two carboxylic acids

Key Observations :

  • Solubility: N-Benzoyl-L-asparagine’s carboxamide side chain confers moderate polarity, making it less hydrophobic than N-Benzoyl-L-alanine but more soluble than N-Benzoyl-L-phenylalaninol ().
  • Applications : N-Benzoyl-L-aspartic acid is often used in asymmetric synthesis due to its dual carboxylic acid groups, while N-Benzoyl-L-asparagine is favored in peptide modifications requiring carboxamide stability .

Nα-Cbz-L-Asparagine

Nα-Carbobenzyloxy (Cbz)-L-asparagine (CAS 2304-96-3) is another protected derivative, where the α-amino group is shielded by a Cbz group (benzyloxycarbonyl).

Property N²-Benzoyl-L-Asparagine Nα-Cbz-L-Asparagine
Molecular Formula C₁₁H₁₂N₂O₄ C₁₂H₁₄N₂O₅
Molecular Weight 236.2 g/mol 266.24 g/mol
Protecting Group Stability Stable under acidic conditions Labile to hydrogenolysis
Common Use Intermediate in solid-phase peptide synthesis Temporary protection in solution-phase synthesis

Research Findings :

  • The Cbz group is selectively removed via hydrogenolysis, whereas the benzoyl group requires stronger acidic or basic conditions, making N²-Benzoyl-L-asparagine more stable in multi-step syntheses .

N-Benzoyl-L-Asparaginol

Property N²-Benzoyl-L-Asparagine N-Benzoyl-L-Asparaginol
Molecular Formula C₁₁H₁₂N₂O₄ C₁₁H₁₄N₂O₃
Molecular Weight 236.2 g/mol 222.2 g/mol
Functional Groups Carboxylic acid, amide Alcohol, amide
Applications Peptide synthesis Chiral building blocks

Structural Impact :

  • The alcohol group in asparaginol reduces polarity, enhancing lipid membrane permeability in drug design applications .

N²-Benzyl-N,N-Diethyl-DL-Asparagine

This derivative (CAS 25800-54-8) features a benzyl group on the α-amino group and diethyl substituents on the carboxamide nitrogen.

Property N²-Benzoyl-L-Asparagine N²-Benzyl-N,N-Diethyl-DL-Asparagine
Molecular Formula C₁₁H₁₂N₂O₄ C₁₅H₂₂N₂O₃
Molecular Weight 236.2 g/mol 278.3 g/mol
Stereochemistry L-configuration Racemic (DL) mixture
Applications Biochemical research Surfactant or ionic liquid precursor

Functional Differences :

  • The diethyl groups increase hydrophobicity, making this compound unsuitable for aqueous-phase reactions but useful in non-polar solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.